molecular formula C3H7O4P B3328369 Fosfomycin Diastereomer 2 CAS No. 45629-00-3

Fosfomycin Diastereomer 2

Cat. No. B3328369
CAS RN: 45629-00-3
M. Wt: 138.06 g/mol
InChI Key: YMDXZJFXQJVXBF-PWNYCUMCSA-N
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Description

Fosfomycin Diastereomer 2 is a derivative of Fosfomycin . Its molecular formula is C3H7O4P and it has a molecular weight of 138.06 . It is one of the impurities of Fosfomycin, an antibiotic that exerts a broad spectrum of antibacterial activity .


Chemical Reactions Analysis

Fosfomycin, the parent drug of Fosfomycin Diastereomer 2, has been studied for its interactions with other substances. For instance, it has been found to undergo hydrophilic interaction liquid chromatography when mixed with plasma and dialysate samples .

Scientific Research Applications

Antibacterial Activity and Mechanism

Fosfomycin demonstrates broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. Its unique mechanism involves inhibiting the enzyme phosphoenolpyruvate synthetase, which plays a critical role in bacterial cell wall synthesis. This action not only disrupts the cell wall of pathogens like Staphylococcus aureus, Enterococcus, Pseudomonas aeruginosa, and Klebsiella pneumoniae but also enhances the effectiveness of other antibiotic classes through synergistic effects. The antibiotic is utilized in various formulations for treating infections, notably urinary tract infections caused by Escherichia coli and Enterococcus faecalis. Its high tissue penetration makes it a potential treatment for nosocomial infections caused by multidrug-resistant organisms (Michalopoulos, Livaditis, & Gougoutas, 2011).

Biosynthetic Pathways

The production of fosfomycin involves different biosynthetic pathways in various species, indicating a complex evolutionary background for this antibiotic. In Pseudomonas syringae, the pathway diverges significantly from that in Streptomyces species, sharing only the initial and final steps. This diversity reflects the adaptability and versatility of fosfomycin biosynthesis in nature, underscoring its potential for varied applications in scientific research and medicine (Kim, Ju, Metcalf, Evans, Kuzuyama, & van der Donk, 2012).

Resistance Mechanisms

The emergence of resistance to fosfomycin, although infrequent in clinical settings, poses a significant concern for its therapeutic use. Resistance mechanisms include mutations that affect the uptake of fosfomycin by bacterial cells, enzymatic inactivation, and alterations in the target enzyme MurA. Notably, resistance can result from changes in the fosA gene, which encodes a glutathione S-transferase that inactivates fosfomycin. Understanding these resistance mechanisms is crucial for developing strategies to mitigate resistance and extend the usefulness of fosfomycin in treating infections (Ito, Mustapha, Tomich, Callaghan, McElheny, Mettus, Shanks, Sluis-Cremer, & Doi, 2017).

Future Directions

Fosfomycin, the parent drug of Fosfomycin Diastereomer 2, has been suggested for future use in treating complicated infections with multidrug-resistant bacteria . Further studies are urgently needed, and Fosfomycin monotherapy should be avoided .

Mechanism of Action

Target of Action

Fosfomycin Diastereomer 2, like its parent compound Fosfomycin, primarily targets the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) in bacteria . MurA plays a crucial role in the early stages of bacterial cell wall synthesis .

Mode of Action

Fosfomycin Diastereomer 2 exerts its bactericidal effects by binding covalently to a cysteine in the active site of the MurA enzyme, rendering it inactive . This interaction inhibits the first enzymatic step in cell wall synthesis, leading to the destruction of the bacterial cell wall .

Biochemical Pathways

The primary biochemical pathway affected by Fosfomycin Diastereomer 2 is the peptidoglycan synthesis pathway . By inhibiting MurA, Fosfomycin Diastereomer 2 disrupts the production of N-acetylmuramic acid, a key component of the peptidoglycan layer in bacterial cell walls . This disruption leads to cell wall instability and ultimately, bacterial cell death .

Pharmacokinetics

Fosfomycin Diastereomer 2 shares similar pharmacokinetic properties with Fosfomycin. The oral bioavailability of Fosfomycin is less than 50%, and it is typically administered as a single 3-gram oral dose for treating urinary tract infections . During prolonged intermittent renal replacement therapy (PIRRT), the half-life of Fosfomycin is approximately 2.5 hours .

Result of Action

The molecular effect of Fosfomycin Diastereomer 2 is the inhibition of MurA, leading to the disruption of peptidoglycan synthesis . On a cellular level, this results in the weakening of the bacterial cell wall, causing cell lysis and death .

Action Environment

The action of Fosfomycin Diastereomer 2 can be influenced by environmental factors. For instance, the presence of glucose-6-phosphate can increase the MICs of certain bacteria to Fosfomycin . Additionally, the efficacy of Fosfomycin can be affected by the frequency and intensity of dialysis in patients undergoing PIRRT .

properties

IUPAC Name

[(2R,3R)-3-methyloxiran-2-yl]phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDXZJFXQJVXBF-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O1)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R)-3-Methyloxiran-2-yl]phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosfomycin Diastereomer 2
Reactant of Route 2
Fosfomycin Diastereomer 2
Reactant of Route 3
Fosfomycin Diastereomer 2
Reactant of Route 4
Fosfomycin Diastereomer 2
Reactant of Route 5
Fosfomycin Diastereomer 2
Reactant of Route 6
Fosfomycin Diastereomer 2

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